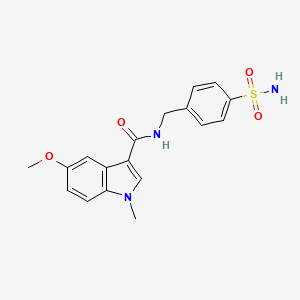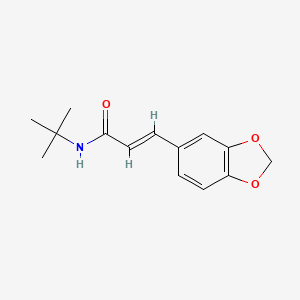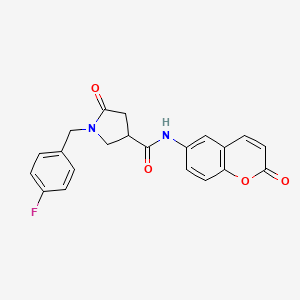
5-methoxy-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide: is a synthetic organic compound that belongs to the indole class of compounds. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a methoxy group, a methyl group, a sulfamoylbenzyl group, and a carboxamide group attached to the indole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Methylation of the Indole Nitrogen: The indole nitrogen can be methylated using methyl iodide in the presence of a base like sodium hydride.
Attachment of the Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be introduced through a nucleophilic substitution reaction between the indole derivative and 4-sulfamoylbenzyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、ヒドロキシル基の生成につながります。
還元: 還元反応は、カルボキサミド基で起こり、アミンに変換されます。
置換: この化合物は、特にスルファモイルベンジル基で、求核置換反応を起こします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を置換反応で使用できます。
主要な生成物
酸化: 5-ヒドロキシ-1-メチル-N-(4-スルファモイルベンジル)-1H-インドール-3-カルボキサミドの生成。
還元: 5-メトキシ-1-メチル-N-(4-スルファモイルベンジル)-1H-インドール-3-アミンの生成。
置換: 使用した求核剤に応じて、様々な置換誘導体の生成。
4. 科学研究の応用
化学: : この化合物は、特に新しい医薬品の開発において、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: : これは、様々な生物学的経路に対するインドール誘導体の影響を調査するために、生物学的調査で使用できます。
医学: : この化合物は、特に、癌や神経疾患など、インドール誘導体が有効性を示してきた疾患の治療に、潜在的な治療用途があります。
工業: : これは、新しい材料の開発や、他の貴重な化合物の合成のための前駆体として使用できます。
科学的研究の応用
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: : It can be used in biological studies to investigate the effects of indole derivatives on various biological pathways.
Medicine: : The compound may have potential therapeutic applications, particularly in the treatment of diseases where indole derivatives have shown efficacy, such as cancer or neurological disorders.
Industry: : It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
5-メトキシ-1-メチル-N-(4-スルファモイルベンジル)-1H-インドール-3-カルボキサミドの作用機序は、その特定の生物学的標的によって異なります。一般に、インドール誘導体は、酵素、受容体、イオンチャネルなど、様々な分子標的と相互作用することができます。スルファモイルベンジル基の存在は、特定の標的への結合親和性を高める可能性があり、カルボキサミド基は、その薬物動態的特性に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
5-メトキシ-1-メチル-1H-インドール-3-カルボキサミド: スルファモイルベンジル基がありません。
1-メチル-N-(4-スルファモイルベンジル)-1H-インドール-3-カルボキサミド: メトキシ基がありません。
5-メトキシ-1-メチル-1H-インドール-3-カルボン酸: カルボキサミド基がありません。
独自性
- 5-メトキシ-1-メチル-N-(4-スルファモイルベンジル)-1H-インドール-3-カルボキサミドにおけるメトキシ基とスルファモイルベンジル基の両方の存在は、その類似体と比較して、ユニークな生物活性と薬物動態的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
5-methoxy-1-methyl-1H-indole-3-carboxamide: Lacks the sulfamoylbenzyl group.
1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide: Lacks the methoxy group.
5-methoxy-1-methyl-1H-indole-3-carboxylic acid: Lacks the carboxamide group.
Uniqueness
- The presence of both the methoxy and sulfamoylbenzyl groups in 5-methoxy-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide may confer unique biological activities and pharmacokinetic properties compared to its analogs.
特性
分子式 |
C18H19N3O4S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
5-methoxy-1-methyl-N-[(4-sulfamoylphenyl)methyl]indole-3-carboxamide |
InChI |
InChI=1S/C18H19N3O4S/c1-21-11-16(15-9-13(25-2)5-8-17(15)21)18(22)20-10-12-3-6-14(7-4-12)26(19,23)24/h3-9,11H,10H2,1-2H3,(H,20,22)(H2,19,23,24) |
InChIキー |
LPGZHDUXONMATB-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(butylcarbamoyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11024305.png)
methanone](/img/structure/B11024311.png)




![N-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]-D-valine](/img/structure/B11024360.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11024383.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11024390.png)
![N-[4-(butan-2-yl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B11024394.png)
![1-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide](/img/structure/B11024398.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11024403.png)
![5-benzyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11024409.png)

